4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
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Overview
Description
Preparation Methods
The synthesis of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol typically involves the reaction of 6-methoxybenzothiophene with phenol derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(6-Methoxybenzo[b]thiophen-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
4-(6-Methoxybenzo[b]thiophen-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(6-Methoxybenzo[b]thiophen-2-yl)phenol can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer with fewer side effects compared to Tamoxifen.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent used in the treatment of fungal infections.
These compounds share the benzothiophene core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
4-(6-methoxy-1-benzothiophen-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S/c1-17-13-7-4-11-8-14(18-15(11)9-13)10-2-5-12(16)6-3-10/h2-9,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDYWLJYLUKTQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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